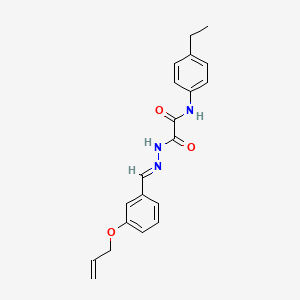

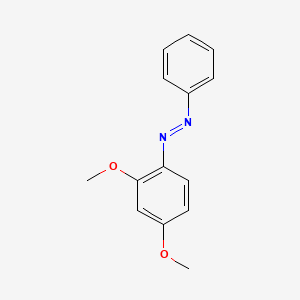

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(3-(アリルオキシ)ベンジリデン)ヒドラジノ)-N-(4-エチルフェニル)-2-オキソアセトアミドは、科学研究の様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アリルオキシ基、ベンジリデン部分、ヒドラジノ結合を含むユニークな構造を特徴とし、化学研究の興味深い対象となっています。

準備方法

合成経路と反応条件

2-(2-(3-(アリルオキシ)ベンジリデン)ヒドラジノ)-N-(4-エチルフェニル)-2-オキソアセトアミドの合成は、通常、市販の芳香族ケトンおよびアルデヒドから開始される複数段階を伴いますこれらの反応で一般的に使用される試薬には、窒素源としてのヘキサメチルジシラザン(HMDS)や、目的の生成物の形成を促進する様々なルイス酸が含まれます .

工業生産方法

この化合物の工業生産方法は十分に文書化されていませんが、おそらく実験室規模の合成手順のスケールアップを含みます。これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。

化学反応解析

反応の種類

2-(2-(3-(アリルオキシ)ベンジリデン)ヒドラジノ)-N-(4-エチルフェニル)-2-オキソアセトアミドは、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: アリルオキシ基とベンジリデン基は、多くの場合、触媒または特定の反応条件によって促進される置換反応に関与する可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水素化反応のための炭素担持パラジウムなどの触媒が含まれます。反応条件は、目的の変換によって異なりますが、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います。

生成される主な生成物

これらの反応から生成される主な生成物は、特定の反応の種類によって異なります。たとえば、酸化は対応するカルボン酸またはケトンをもたらす可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、導入される置換基の性質に応じて、様々な置換誘導体をもたらす可能性があります。

化学反応の分析

Types of Reactions

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The allyloxy and benzylidene groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to various substituted derivatives, depending on the nature of the substituent introduced.

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして、または有機合成における試薬として使用できます。

生物学: この化合物は、生化学プローブとして、または生物学的に活性な分子の前駆体として潜在的な可能性を持っています。

医学: 薬理学的特性に関する研究により、抗炎症作用や抗がん作用など、潜在的な治療的用途が明らかになる可能性があります。

工業: 新素材の開発や特殊化学品の製造における中間体として使用できる可能性があります。

作用機序

2-(2-(3-(アリルオキシ)ベンジリデン)ヒドラジノ)-N-(4-エチルフェニル)-2-オキソアセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。アリルオキシ基とベンジリデン基は、標的タンパク質または酵素への結合を促進する可能性があり、一方、ヒドラジノ結合はレドックス反応に関与したり、生体分子と共有結合を形成したりする可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、様々な生物学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

4-[4-(アリルオキシ)ベンゾイル]-5-(4-エチルフェニル)-3-ヒドロキシ-1-(3-メトキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オン: この化合物は、アリルオキシ基とエチルフェニル基を共有していますが、コア構造はアセトアミドではなくピロール-2-オンです.

4-[4-(アリルオキシ)ベンゾイル]-5-(4-エチルフェニル)-3-ヒドロキシ-1-(2-メトキシエチル)-1,5-ジヒドロ-2H-ピロール-2-オン: 前の化合物と同様に、これもアリルオキシ基とエチルフェニル基を特徴としていますが、ピロール-2-オンコアには異なる置換基が付いています.

独自性

2-(2-(3-(アリルオキシ)ベンジリデン)ヒドラジノ)-N-(4-エチルフェニル)-2-オキソアセトアミドの独自性は、官能基の特定の組み合わせとヒドラジノ結合にあります。これは、類似の化合物と比較して、明確な化学反応性と潜在的な生物活性を提供します。

類似化合物との比較

Similar Compounds

4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: This compound shares the allyloxy and ethylphenyl groups but differs in the core structure, which is a pyrrol-2-one instead of an acetamide.

4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar to the previous compound, this one also features the allyloxy and ethylphenyl groups but with a different substituent on the pyrrol-2-one core.

Uniqueness

The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide lies in its specific combination of functional groups and the hydrazino linkage, which provides distinct chemical reactivity and potential biological activity compared to similar compounds.

特性

CAS番号 |

769144-16-3 |

|---|---|

分子式 |

C20H21N3O3 |

分子量 |

351.4 g/mol |

IUPAC名 |

N-(4-ethylphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |

InChI |

InChI=1S/C20H21N3O3/c1-3-12-26-18-7-5-6-16(13-18)14-21-23-20(25)19(24)22-17-10-8-15(4-2)9-11-17/h3,5-11,13-14H,1,4,12H2,2H3,(H,22,24)(H,23,25)/b21-14+ |

InChIキー |

KKZFKWOVKRMFNS-KGENOOAVSA-N |

異性体SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C |

正規SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)

![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)

![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)